molecular formula C14H19Cl2NO3 B3972983 1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride

1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride

Cat. No. B3972983
M. Wt: 320.2 g/mol
InChI Key: JTEXFRXXQYCYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride, also known as MXE, is a research chemical that belongs to the arylcyclohexylamines class. It was first synthesized in 2010 and has since gained popularity among researchers due to its unique properties.

Mechanism of Action

1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the transmission of signals between neurons. By blocking this receptor, this compound can reduce the activity of certain brain regions, leading to a decrease in pain perception, anxiety, and other symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride has several advantages for use in lab experiments, including its low toxicity and high potency. However, it also has several limitations, including its limited solubility in water and its potential for causing adverse effects in some animal models.

Future Directions

There are several potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride, including investigating its potential use in combination with other drugs for treating various medical conditions. Additionally, further studies are needed to better understand the long-term effects of this compound use and to develop safer and more effective methods for synthesizing and administering the compound.

Scientific Research Applications

1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride has been studied for its potential use in treating various medical conditions, including depression, anxiety, and chronic pain. It has also been investigated for its potential use as an anesthetic and as a therapeutic agent for addiction treatment.

properties

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15;/h2-5,11H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXFRXXQYCYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.